2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 326008-25-7
Cat. No.: VC5005624
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346
* For research use only. Not for human or veterinary use.
![2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 326008-25-7](/images/structure/VC5005624.png)
Specification
CAS No. | 326008-25-7 |
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Molecular Formula | C16H19N3O3 |
Molecular Weight | 301.346 |
IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C16H19N3O3/c1-10-5-4-6-19-14(10)17-15(13(9-20)16(19)21)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3 |
Standard InChI Key | IMLOGWSHQKSZPM-UHFFFAOYSA-N |
SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Introduction
2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic compound featuring a pyrido[1,2-a]pyrimidine core, a class of heterocyclic compounds known for their diverse biological activities. This compound has a molecular formula of C16H19N3O3 and a molecular weight of 301.34 g/mol . It is identified by the CAS number 326008-25-7, which is crucial for its unique identification in chemical databases .
Synthesis Steps:
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Step 1: Formation of the pyrido[1,2-a]pyrimidine core.
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Step 2: Introduction of the morpholino group.
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Step 3: Addition of the aldehyde functional group.
Biological Activity and Potential Applications
Derivatives of pyrido[1,2-a]pyrimidines have shown promising activity against various cancer cell lines and may influence pathways involved in cell proliferation and apoptosis. This suggests potential utility in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Research Findings and Future Directions
Research indicates that modifications to the morpholino group can significantly affect solubility and biological activity. Further studies are needed to explore the full potential of this compound in pharmacological applications. The compound's ability to participate in various chemical reactions makes it a versatile candidate for drug development .
Future Research Directions:
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Modification of Morpholino Group: To enhance solubility and biological activity.
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Pharmacological Applications: Exploration of its potential as a kinase inhibitor or anti-cancer agent.
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Chemical Reactions: Investigation of its reactivity to optimize synthesis and application conditions.
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